4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine
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Overview
Description
4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine is a complex organic compound that features a unique combination of functional groups
Mechanism of Action
Target of Action
It is generally related to compounds useful as immunomodulators . Immunomodulators are substances that help regulate or normalize the immune system.
Mode of Action
As an immunomodulator, it may interact with various components of the immune system to enhance or suppress specific immune responses .
Biochemical Pathways
Given its potential role as an immunomodulator, it may influence various immune-related pathways, potentially including those involved in the activation and regulation of immune cells .
Result of Action
As an immunomodulator, it may have a range of effects, potentially including the modulation of immune cell activity, cytokine production, and other immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine typically involves multiple steps:
Formation of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride: This intermediate can be synthesized by reacting 2,3-dihydro-1,4-benzodioxine with chlorosulfonic acid.
Reaction with piperazine: The sulfonyl chloride intermediate is then reacted with piperazine to form the piperazinyl derivative.
Coupling with 6-ethoxy-2-methylpyrimidine: Finally, the piperazinyl derivative is coupled with 6-ethoxy-2-methylpyrimidine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine moiety.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The piperazinyl and pyrimidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxine moiety could yield a dioxane derivative, while reduction of the sulfonyl group could produce a sulfide.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in treating certain diseases.
Industry
In industry, the compound could be used in the development of new materials. Its unique properties might make it suitable for applications in coatings, adhesives, or other advanced materials.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: Shares the benzodioxane moiety but lacks the piperazinyl and pyrimidine groups.
2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride: An intermediate in the synthesis of the target compound.
Piperoxan: Contains a piperazine ring but differs in other structural aspects.
Uniqueness
The uniqueness of 4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine lies in its combination of functional groups. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
The compound 4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound generally involves several key steps:
- Formation of the Benzodioxine Ring : The benzodioxine structure is synthesized from catechol and ethylene glycol.
- Sulfonylation : The benzodioxine is sulfonylated using a sulfonyl chloride in an alkaline medium.
- Piperazine Linkage : The sulfonylated benzodioxine is reacted with piperazine derivatives to form the desired compound.
- Final Modifications : Ethoxy and methyl groups are introduced at specific positions on the pyrimidine ring to yield the final product.
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the benzodioxole moiety have shown effectiveness against various cancer cell lines, including Hep3B liver cancer cells, through mechanisms such as cell cycle arrest and induction of apoptosis .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes:
- Acetylcholinesterase (AChE) : Compounds with piperazine linkages have demonstrated AChE inhibitory activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
- Urease Inhibition : Similar compounds have been shown to inhibit urease, which is relevant in treating conditions like urinary tract infections .
Antioxidant Properties
The antioxidant capacity of related compounds has been assessed using DPPH assays, indicating that these compounds can scavenge free radicals effectively. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .
The biological effects of this compound are primarily mediated through:
- Receptor Binding : The compound may interact with various receptors, modulating their activity.
- Enzyme Interaction : By binding to specific enzymes, it alters their function and influences metabolic pathways.
Case Studies
Several studies have investigated the biological activities of similar compounds:
- Anticancer Efficacy : A study reported that a related benzodioxole derivative significantly inhibited cell proliferation in Hep3B cells by inducing cell cycle arrest at the G2-M phase .
- Enzyme Inhibition : Another study highlighted the efficacy of piperazine derivatives in inhibiting AChE and urease, suggesting their potential in pharmacological applications against neurodegenerative disorders and infections .
Comparative Data Table
Properties
IUPAC Name |
4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5S/c1-3-26-19-13-18(20-14(2)21-19)22-6-8-23(9-7-22)29(24,25)15-4-5-16-17(12-15)28-11-10-27-16/h4-5,12-13H,3,6-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWRRSRVDFHHEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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